molecular formula C20H14N2 B161054 1,4-Diphenylphthalazine CAS No. 10132-05-5

1,4-Diphenylphthalazine

Cat. No.: B161054
CAS No.: 10132-05-5
M. Wt: 282.3 g/mol
InChI Key: VKESBMWUAJUZPK-UHFFFAOYSA-N
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Description

1,4-Diphenylphthalazine is an organic compound with the molecular formula C20H14N2. It belongs to the class of phthalazines, which are bicyclic heterocycles containing a pyridazine ring fused to a benzene ring. This compound is characterized by the presence of two phenyl groups attached to the 1 and 4 positions of the phthalazine ring. It is known for its significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylphthalazine can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve heating the mixture under reflux .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of phthalazine followed by Friedel-Crafts acylation. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Diphenylphthalazine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of novel heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial and antitumor activities, making it a subject of interest in biological studies.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antihypertensive and anticonvulsant properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 1,4-Diphenylphthalazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes and receptors involved in various biological processes, such as gamma-aminobutyric acid (GABA) receptors and cyclooxygenase-2 (COX-2) enzymes.

    Pathways Involved: It modulates pathways related to inflammation, neurotransmission, and cell proliferation. .

Comparison with Similar Compounds

1,4-Diphenylphthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,4-diphenylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKESBMWUAJUZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484018
Record name 1,4-Bis(phenyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10132-05-5
Record name 1,4-Bis(phenyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled solution of 1,2-bis(benzoyl)benzene (286.32, 0.5 g, 1.75 mmol) in glacial acetic acid (12 ml) was added hydrazine monohydrate (3.5 mL) dropwise. The reaction mixture was refluxed for 4 hours. The resulting bright brown solution was added with water to produce pale yellow precipitate, yield 100%. This was used to the next reaction for complex without further purification. MS: m/z 283.0 (M+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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